molecular formula C9H11N3O B13770381 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide

2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide

Cat. No.: B13770381
M. Wt: 177.20 g/mol
InChI Key: AYGDJNAPJQCTCL-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyrrole with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide is unique due to its specific structural features and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-1-carboxamide

InChI

InChI=1S/C9H11N3O/c1-12-5-6-4-11-3-2-7(6)8(12)9(10)13/h2-4,8H,5H2,1H3,(H2,10,13)

InChI Key

AYGDJNAPJQCTCL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1C(=O)N)C=CN=C2

Origin of Product

United States

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